molecular formula C14H13N3O5 B14356307 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol CAS No. 93431-79-9

3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol

Cat. No.: B14356307
CAS No.: 93431-79-9
M. Wt: 303.27 g/mol
InChI Key: HXBUGVLTEZKRBJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further substituted with methyl and dinitroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-methylphenol (o-cresol) to introduce nitro groups at the 4 and 6 positions. This is followed by the reaction with 2-methyl-4,6-dinitroaniline under specific conditions to form the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale nitration and subsequent reactions are carried out in specialized reactors with precise control over reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,6-dinitrophenol: Similar structure but lacks the anilino group.

    4-Methyl-2,6-dinitrophenol: Similar structure but with different substitution pattern.

    2,4-Dinitrophenol: Lacks the methyl and anilino groups

Uniqueness

3-Methyl-2-(2-methyl-4,6-dinitroanilino)phenol is unique due to the presence of both methyl and dinitroanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

93431-79-9

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

3-methyl-2-(2-methyl-4,6-dinitroanilino)phenol

InChI

InChI=1S/C14H13N3O5/c1-8-4-3-5-12(18)14(8)15-13-9(2)6-10(16(19)20)7-11(13)17(21)22/h3-7,15,18H,1-2H3

InChI Key

HXBUGVLTEZKRBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)O)NC2=C(C=C(C=C2C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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